molecular formula C30H44O5 B14018788 2,19-Dihydroxy-3-oxoursa-1,12-dien-28-oic acid; (+)-Fupenzic acid

2,19-Dihydroxy-3-oxoursa-1,12-dien-28-oic acid; (+)-Fupenzic acid

Cat. No.: B14018788
M. Wt: 484.7 g/mol
InChI Key: FMTPULGTIHBJRT-NJDUJEHOSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,19-Dihydroxy-3-oxoursa-1,12-dien-28-oic acid typically involves multiple steps, starting from simpler organic molecules. The process may include:

    Oxidation reactions: to introduce hydroxyl groups.

    Cyclization reactions: to form the triterpenoid structure.

    Purification steps: to isolate the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, cost-effectiveness, and yield. This might include:

    Catalytic processes: to enhance reaction efficiency.

    Continuous flow reactors: for large-scale synthesis.

    Advanced purification techniques: such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2,19-Dihydroxy-3-oxoursa-1,12-dien-28-oic acid can undergo various chemical reactions, including:

    Oxidation: Further oxidation can modify the hydroxyl groups.

    Reduction: Reduction reactions can alter the ketone group.

    Substitution: Functional groups can be substituted to create derivatives.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of various functionalized derivatives.

Scientific Research Applications

2,19-Dihydroxy-3-oxoursa-1,12-dien-28-oic acid has several scientific research applications:

    Chemistry: Used as a precursor for synthesizing other complex molecules.

    Biology: Studied for its potential biological activities, such as anti-inflammatory or anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or pharmaceuticals.

Mechanism of Action

The mechanism of action of 2,19-Dihydroxy-3-oxoursa-1,12-dien-28-oic acid involves its interaction with specific molecular targets and pathways. This may include:

    Enzyme inhibition: Binding to and inhibiting key enzymes involved in disease processes.

    Signal transduction modulation: Affecting cellular signaling pathways to exert its effects.

    Gene expression regulation: Modulating the expression of genes related to its biological activity.

Comparison with Similar Compounds

2,19-Dihydroxy-3-oxoursa-1,12-dien-28-oic acid can be compared with other similar triterpenoids, such as:

  • Betulinic acid
  • Oleanolic acid
  • Ursolic acid

Uniqueness

What sets 2,19-Dihydroxy-3-oxoursa-1,12-dien-28-oic acid apart is its unique combination of functional groups and its specific biological activities. While similar compounds may share some properties, the distinct structure of (+)-Fupenzic acid can lead to different interactions and effects.

Properties

Molecular Formula

C30H44O5

Molecular Weight

484.7 g/mol

IUPAC Name

(1R,4aS,6aS,6bR,12aR)-1,11-dihydroxy-1,2,6a,6b,9,9,12a-heptamethyl-10-oxo-3,4,5,6,6a,7,8,8a,13,14b-decahydro-2H-picene-4a-carboxylic acid

InChI

InChI=1S/C30H44O5/c1-17-10-13-30(24(33)34)15-14-27(5)18(22(30)29(17,7)35)8-9-21-26(4)16-19(31)23(32)25(2,3)20(26)11-12-28(21,27)6/h8,16-17,20-22,31,35H,9-15H2,1-7H3,(H,33,34)/t17?,20?,21?,22?,26-,27+,28+,29+,30-/m0/s1

InChI Key

FMTPULGTIHBJRT-NJDUJEHOSA-N

Isomeric SMILES

CC1CC[C@@]2(CC[C@@]3(C(=CCC4[C@]3(CCC5[C@@]4(C=C(C(=O)C5(C)C)O)C)C)C2[C@]1(C)O)C)C(=O)O

Canonical SMILES

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(C=C(C(=O)C5(C)C)O)C)C)C2C1(C)O)C)C(=O)O

Origin of Product

United States

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